N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide
Description
Properties
CAS No. |
142598-62-7 |
|---|---|
Molecular Formula |
C15H16INO2S |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-(2-iodo-2-phenylethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16INO2S/c1-12-7-9-14(10-8-12)20(18,19)17-11-15(16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 |
InChI Key |
WJGOKLQSZSUQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Direct Tosylation of 2-Phenylethylamine
Procedure :
- Substrate : 2-Phenylethylamine is treated with tosyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
- Base : Triethylamine (TEA) or pyridine is used to scavenge HCl.
- Yield : 85–92% for N-(2-phenylethyl)-4-methylbenzene-1-sulfonamide.
Limitations : Requires subsequent iodination to install the iodine atom.
Iodination Strategies
Introducing iodine at the β-position of the phenylethyl group is critical. Three primary methods are documented:
Halogen Exchange Using MgI₂ and MeMgI
Procedure :
- Substrate : N-(2-Chloro-2-phenylethyl)-4-methylbenzene-1-sulfonamide.
- Conditions : MgI₂ (1.0 equiv) and MeMgI (2.0 equiv) in toluene at 80°C.
- Catalyst : ((R)-BINAP)NiCl₂ (5 mol%) enables cross-electrophile coupling.
- Yield : 82% with >20:1 diastereomeric ratio (dr).
Mechanistic Insight : The nickel catalyst facilitates oxidative addition and transmetalation, replacing chlorine with iodine.
N-Iodosuccinimide (NIS) Mediated Iodination
Procedure :
- Substrate : N-(2-Phenylethyl)-4-methylbenzene-1-sulfonamide.
- Conditions : NIS (1.2 equiv) in acetonitrile at 25°C.
- Additive : [Bis(trifluoroacetoxy)iodo]benzene (PIFA) enhances electrophilic iodination.
- Yield : 68–74%.
Advantage : Mild conditions avoid metal catalysts.
Cross-Coupling Approaches
Nickel/photoredox dual catalysis enables direct C–I bond formation.
Ni-Catalyzed Reductive Coupling
Procedure :
- Substrate : 4-Methylbenzenesulfonamide and 1-iodo-1-phenylethylene.
- Conditions : NiCl₂·glyme (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 12 mol%), and Mn⁰ as a reductant in DMF.
- Yield : 76%.
Key Insight : Photoredox activation generates aryl radicals, which couple with nickel intermediates.
One-Pot Synthesis from Aziridines
β-Iodoamines can be synthesized via iodide ring-opening of aziridines.
Aziridine Activation with Iodide
Procedure :
- Substrate : N-Tosyl-2-phenylaziridine.
- Conditions : NaI (2.0 equiv) in acetic acid at 60°C.
- Yield : 89%.
Mechanism : Iodide nucleophilically opens the aziridine, forming the β-iodoamine.
Comparative Analysis of Methods
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidation typically yields sulfonic acids or sulfoxides.
Reduction Products: Reduction leads to the formation of primary or secondary amines.
Scientific Research Applications
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and sulfonamide group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Key Features :
- Comparison :
- Reactivity : Azide groups enable click chemistry applications (e.g., cycloadditions), contrasting with the iodo group in the target compound, which is more suited for halogen-bonding or Suzuki-Miyaura couplings.
- Stability : Azides are thermally sensitive, whereas the iodo group is more stable but may require light-sensitive handling.
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
- Key Features :
- The target compound’s iodo-phenylethyl group may similarly enhance lipophilicity but with different electronic effects. Applications: Chirality in this analog makes it suitable for asymmetric catalysis or enantioselective drug development, whereas the target compound’s lack of reported stereochemistry limits such uses.
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide
- Key Features: Synthesized in 76% yield via sulfonylation of 2-amino-2-methylpropanol . Hydroxyl group participates in intermolecular hydrogen bonding (N–H⋯O, C–H⋯O), stabilizing crystal packing.
- Comparison :
- Crystallography : Disorder observed in the crystal structure due to flexible hydroxyalkyl chain . The iodine atom in the target compound may facilitate X-ray diffraction analysis due to its high electron density.
- Reactivity : Hydroxyl group enables derivatization (e.g., esterification), while the iodo group offers opportunities for cross-coupling or radiohalogenation.
N-(4-Chloro-2-iodophenyl)-4-methyl-N-(1-methyl-1H-indol-2-yl)benzenesulfonamide
- Key Features: Contains chloro, iodo, and indole substituents (MW: 536.82) .
- Comparison: Electronic Effects: The electron-withdrawing iodo and chloro groups may direct electrophilic substitution patterns differently compared to the target compound’s aliphatic iodine. The target compound’s simpler structure may prioritize synthetic versatility.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s iodo group positions it as a candidate for transition-metal-catalyzed reactions, whereas azide-containing analogs prioritize click chemistry .
- Structural Diversity : Bulky substituents (e.g., naphthyl, indole) in analogs improve binding specificity in drug design but may complicate synthesis .
- Analytical Challenges : Heavy atoms (e.g., iodine) aid crystallographic resolution but require careful handling due to toxicity and reactivity .
Biological Activity
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide, also known by its CAS number 142598-62-7, is a sulfonamide compound characterized by a complex structure that includes an iodine atom and a phenylethyl moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound includes carbon (C), hydrogen (H), iodine (I), nitrogen (N), oxygen (O), and sulfur (S) atoms. The sulfonamide functional group (-SO₂NH₂) attached to a 4-methylbenzene ring enhances its chemical reactivity and potential biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising applications:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Studies have shown that compounds with similar structures can exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the iodine atom may enhance the lipophilicity of this compound, potentially improving its ability to penetrate bacterial membranes.
- Anticancer Potential : Preliminary investigations suggest that derivatives of sulfonamides can inhibit tumor growth and exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural motifs have been reported to have IC50 values in the low micromolar range against prostate cancer cells, indicating their potential as anticancer agents .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Studies
A study focusing on structurally related compounds demonstrated that certain sulfonamides exhibited minimum inhibitory concentrations (MICs) ranging from 3.55 to 6.56 µg/mL against various bacterial strains. This highlights the potential efficacy of this compound as an antimicrobial agent .
Anticancer Research
In vitro studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including disruption of microtubule dynamics and inhibition of cell cycle progression. For instance, a structurally similar compound was noted for its ability to bind to tubulin, leading to microtubule depolymerization, which is critical for cancer cell mitosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide | C15H16FNO2S | Contains fluorine; may exhibit different biological activities due to electronegativity differences. |
| 4-Methylbenzenesulfonamide | C7H9NO2S | A simpler structure lacking the phenylethyl and iodine groups; primarily used as a standard sulfonamide. |
| N-(2-Chloro-2-phenylethyl)-4-methylbenzene-1-sulfonamide | C15H16ClNO2S | Contains chlorine; offers insights into halogen effects on biological activity. |
Q & A
Q. What are the established synthetic routes for N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide, and what experimental parameters influence yield and purity?
The compound can be synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 2-iodo-2-phenylethylamine. Key parameters include:
- Temperature : Room temperature (~25°C) for amine activation and reaction initiation, followed by reflux (~60–80°C) for completion .
- Solvent : Polar aprotic solvents (e.g., methanol or dichloromethane) enhance solubility of intermediates .
- Base : Aqueous sodium carbonate (10% w/v) to neutralize HCl byproduct and maintain pH > 8 .
- Workup : Crystallization via slow solvent evaporation (e.g., methanol) improves purity (typical yield: 70–80%) .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm sulfonamide bond formation (e.g., NH proton at δ 5.8–6.2 ppm; aromatic protons at δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves molecular geometry (e.g., tetrahedral sulfur atom with O–S–O angles ~119°) and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H] peak at m/z 376.02 for CHINOS) .
Q. What biological activities are associated with sulfonamide derivatives structurally similar to this compound?
Sulfonamides exhibit:
- Antimicrobial activity : Inhibition of dihydropteroate synthase in bacteria .
- Anticancer potential : Apoptosis induction via tubulin polymerization disruption .
- Enzyme inhibition : Carbonic anhydrase and carbohydrate hydrolase inhibition for antidiabetic applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the 2-phenylethyl group?
- Multi-conformational modeling : Refine crystal structures with split occupancies (e.g., 59.2:40.8 ratio for disordered groups) using software like SHELXL .
- Hydrogen-bond analysis : Validate packing stability via intermolecular interactions (e.g., C–H⋯O distances < 3.2 Å) .
- Validation metrics : Ensure R-factor < 0.05 and wR-factor < 0.18 for high-resolution datasets .
Q. What strategies are effective for studying structure-activity relationships (SAR) in iodinated sulfonamide analogs?
- Substituent variation : Replace iodine with halogens (Br, Cl) or alkyl groups to assess steric/electronic effects on bioactivity .
- Computational docking : Predict binding affinities to target enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
- Pharmacophore mapping : Identify critical features (e.g., sulfonamide NH, iodophenyl group) for activity retention .
Q. How should researchers address discrepancies in biological assay results (e.g., conflicting IC50_{50}50 values)?
- Assay standardization : Control variables like solvent (DMSO concentration < 1%), pH, and temperature .
- Positive controls : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
- Data normalization : Express activity as % inhibition relative to vehicle-treated samples to minimize plate-to-plate variability .
Methodological Guidelines Table
| Research Objective | Recommended Techniques | Key References |
|---|---|---|
| Synthesis optimization | Reflux in methanol with NaCO; slow evaporation crystallization | |
| Structural validation | X-ray crystallography (R-factor < 0.05), NMR (δ 5.8–6.2 ppm for NH) | |
| Biological screening | Microdilution assays (MIC), enzyme inhibition (IC) with acetazolamide controls | |
| Computational SAR | Molecular docking (AutoDock Vina), DFT calculations for electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
